Androgen Receptor Antagonism Potency
In vitro assays demonstrate that ATE, BATE, and DPTE are all potent androgen receptor (AR) antagonists that down-regulate AR target genes including prostate-specific antigen (PSA), 5α-reductases, and β-microseminoprotein [1]. The potency of PSA inhibition by these three 2,4,6-tribromophenyl ether derivatives was comparable to that of common prostate cancer drugs, establishing a class effect for this scaffold [1].
| Evidence Dimension | AR antagonist potency (PSA down-regulation) |
|---|---|
| Target Compound Data | Potent; potency comparable to clinical AR antagonists |
| Comparator Or Baseline | BATE, DPTE; also potent AR antagonists |
| Quantified Difference | Qualitatively similar potency among the three compounds |
| Conditions | Human AR luciferase reporter gene assay in vitro |
Why This Matters
This class-level finding indicates that selecting a 2,4,6-tribromophenyl ether scaffold carries an inherent risk of AR antagonism, a property that may be critical for regulatory compliance or for applications where endocrine activity must be avoided.
- [1] Kharlyngdoh JB, Pradhan A, Asnake S, et al. Identification of a group of brominated flame retardants as novel androgen receptor antagonists and potential neuronal and endocrine disrupters. Environ Int. 2015;74:60-70. View Source
